Ethyl 2-sulfamoylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-sulfamoylbenzoate involves alcoholysis reactions and subsequent reductions. For instance, Hamor and Janfaza (1963) prepared esters of 4-nitro-2-sulfamoylbenzoic acid, including ethyl 4-amino-2-sulfamoylbenzoate, through alcoholysis followed by reduction using hydrogen and a palladium-on-carbon catalyst (Hamor & Janfaza, 1963).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic techniques. El-Bardan (1992) studied the structure of methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates using IR, NMR, and mass spectra to confirm their structures (El-Bardan, 1992).
Chemical Reactions and Properties
Ethyl 2-sulfamoylbenzoate undergoes various chemical reactions. Culhane and Fokin (2011) explored the reactivity of sulfamoyl azides, showing their potential in forming 1-sulfamoyl-1,2,3-triazoles through reactions with alkynes, indicating the versatility of ethyl 2-sulfamoylbenzoate derivatives in synthesizing reactive intermediates (Culhane & Fokin, 2011).
Physical Properties Analysis
The physical properties, such as solubility and chemical stability of ethyl 2-sulfamoylbenzoate derivatives, were studied by Chekanova et al. (2014), who investigated ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. Their findings contribute to understanding the behavior of ethyl 2-sulfamoylbenzoate in various environments (Chekanova et al., 2014).
Chemical Properties Analysis
The chemical stability and reactivity of ethyl 2-sulfamoylbenzoate derivatives towards different reagents were explored in the context of their potential applications in organic synthesis and medicinal chemistry. Reuillon et al. (2012) discussed the efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups, highlighting the stability of sulfamate groups to basic conditions, which is relevant for the chemical properties of ethyl 2-sulfamoylbenzoate derivatives (Reuillon et al., 2012).
Scientific Research Applications
Synthesis Applications
Synthesis of Triazoloquinolines : A study by Pokhodylo and Obushak (2019) describes the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate using a reaction that involves the oxidation of sulfide sulfur and treatment with sodium hydride, leading to ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).
Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to ethyl 2-sulfamoylbenzoate, is used for synthesizing a range of trifluoromethyl heterocycles, as detailed by Honey et al. (2012). This involves carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II) (Honey, Pasceri, Lewis, & Moody, 2012).
Chemical and Pharmaceutical Research
Crystallization of Sulfa Drugs : In the field of pharmaceuticals, Park and Yeo (2007) investigated the crystallization of sulfa drugs using carbon dioxide and water as antisolvents. This study provides insights into the effects of solvent type, crystallization temperature, and antisolvent injection rate on the morphology of the resulting crystals (Park & Yeo, 2007).
Antibacterial Heterocyclic Compounds : Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, using a precursor related to ethyl 2-sulfamoylbenzoate, for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Molecular Structure Analysis : Rafique, Hussain, Siddiqui, and Tahir (2009) studied the molecular structure of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, highlighting the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure of such compounds (Rafique, Hussain, Siddiqui, & Tahir, 2009).
Environmental and Material Science
Photocatalytic Profile Analysis : Li et al. (2017) investigated the environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate, a compound structurally similar to ethyl 2-sulfamoylbenzoate. This study is significant for understanding the transformation products and pathways in environmental samples (Li, Sang, Chow, Law, Guo, & Leung, 2017).
Catalytic Applications : Norouzi, Elhamifar, Mirbagheri, and Ramazani (2018) synthesized a novel ethyl and boron sulfonic acid based bifunctional periodic mesoporous organosilica. This nanocatalyst showed efficiency in synthesizing tetrahydrobenzo[b]pyran derivatives, indicating potential applications in material science (Norouzi, Elhamifar, Mirbagheri, & Ramazani, 2018).
Safety And Hazards
Ethyl 2-sulfamoylbenzoate is classified as an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 2-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKZTWSLPKROH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886369 | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethyl 2-sulfamoylbenzoate | |
CAS RN |
59777-72-9 | |
Record name | Ethyl 2-(aminosulfonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59777-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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